molecular formula C14H16F3NO3 B1442187 Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 946504-83-2

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1442187
CAS RN: 946504-83-2
M. Wt: 303.28 g/mol
InChI Key: JTDWBYIBKZOBIP-UHFFFAOYSA-N
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Description

“Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 946504-83-2 . It has a molecular weight of 303.28 and its IUPAC name is benzyl 4-hydroxy-4-(trifluoromethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” is a solid at room temperature .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, this compound’s stability under various conditions makes it suitable for studying degradation processes and environmental fate of similar structured compounds.

Each of these applications leverages the unique chemical structure of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, demonstrating its versatility and importance in scientific research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H320, H335 , which indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWBYIBKZOBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of benzyl 4-oxopiperidine-1-carboxylate (308 g, 1.32 mol) in THF (1 L) cooled in an ice bath was added trimethyl(trifluoromethyl)silane (229 g, 1.61 mol) via an addition funnel over a period of 15 minutes. A 1.0 M solution of TBAF in THF (13.2 mL, 13.2 mmol) was slowly added dropwise to the mixture. After being stirred for 16 hours at ambient temperature, the mixture was charged with additional trimethyl(trifluoromethyl)silane (25.0 g, 176 mmol) and stirred for 2 hours. The mixture was concentrated to a volume of 500 mL, diluted with MeOH (3 L), cooled in an ice bath, and carefully quenched with concentrated aqueous HCl (250 mL). The mixture was removed from the ice bath, stirred for 1 hour, and concentrated in vacuo. The resulting aqueous suspension was extracted with CH2Cl2 (1 L, then 2×500 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered, and concentrated. The crude material was crystallized from toluene to give 357 g (89%) of product as a white solid.
Quantity
308 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.2 mL
Type
catalyst
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

In a 3-neck round-bottomed flask, benzyl 4-oxopiperidine-1-carboxylate (1.0 g, 4.3 mmol) was dissolved in THF (10 mL). The reaction mixture was cooled to 0° C. and trimethyl(trifluoromethyl)silane (0.78 mL, 5.3 mmol) was added. Then added TBAF (1.0M solution in THF, 0.05 mL, 0.05 mmol) which caused the internal temperature to rise to 30° C. The reaction mixture was stirred at room temperature overnight. Additional TBAF (1.0M solution in THF, 4.3 mL, 4.3 mmol) was added and the reaction mixture was stirred at room temperature for 4.25 h. The reaction mixture was quenched with water and extracted with CH2Cl2 (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was triturated with toluene to afford 0.82 g (63%) of 4-hydroxy-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.05 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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